tert-butyl 2-(aminomethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate
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Overview
Description
tert-Butyl 2-(aminomethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate is a complex organic compound that belongs to the class of pyrazolo-diazepines. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(aminomethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate typically involves multiple steps. One common method starts with the alkylation of methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine. The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton . Selective reduction of the lactam is accomplished using borane, and the resulting amine is protected using a tert-butyloxycarbonyl protecting group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(aminomethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Selective reduction of the lactam using borane is a common reaction.
Substitution: The free N-terminal of the diazepine can undergo Buchwald and Chan arylations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Borane is used for selective reduction of the lactam.
Substitution: Palladium catalysts are often used in Buchwald and Chan arylations.
Major Products
The major products formed from these reactions include various substituted pyrazolo-diazepines, which can be further functionalized for specific applications.
Scientific Research Applications
tert-Butyl 2-(aminomethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound serves as a valuable scaffold for drug design and medicinal chemistry
Biological Studies: It is used in various biological assays to study its effects on different cellular pathways and molecular targets.
Industrial Applications: The compound’s unique structural features make it suitable for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of tert-butyl 2-(aminomethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which play a crucial role in cellular signaling pathways . The compound binds to the active site of the kinase, preventing its activity and thereby modulating the downstream signaling events.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate: Another compound with a similar core structure but different substituents.
Uniqueness
tert-Butyl 2-(aminomethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl group, which imparts distinct chemical and biological properties. Its ability to undergo selective reactions and its potential as a scaffold for drug design make it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C13H22N4O2 |
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Molecular Weight |
266.34 g/mol |
IUPAC Name |
tert-butyl 2-(aminomethyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-5-4-6-17-11(9-16)7-10(8-14)15-17/h7H,4-6,8-9,14H2,1-3H3 |
InChI Key |
IAPQJFUTYFZHCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN2C(=CC(=N2)CN)C1 |
Origin of Product |
United States |
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